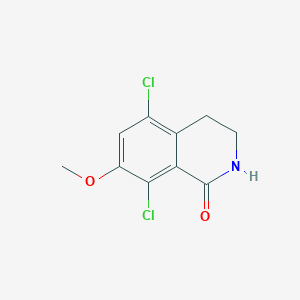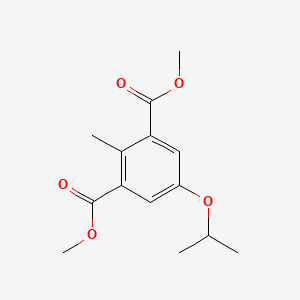
Piperidine, 2-(nitromethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 2-(nitromethylene)- is an aromatic heterocycle containing a nitromethylene substituent. It is a fast-acting neurotoxicant, effective both by contact or oral ingestion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 2-(nitromethylene)- typically involves the nitromethylenation of piperidine derivatives. One common method is the catalytic decomposition of 3-diazo-2-piperidone, which can be achieved using catalysts such as rhodium (II) acetate and methyl trioxorhenium . Another approach involves the 1,3-dipolar cycloaddition of electron-deficient olefins to 3-diazo-2-piperidone, resulting in 3-substituted pyrazolines, which can then be converted to Piperidine, 2-(nitromethylene)- .
Industrial Production Methods: Industrial production methods for Piperidine, 2-(nitromethylene)- are not extensively documented. the processes likely involve large-scale adaptations of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: Piperidine, 2-(nitromethylene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The nitromethylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperidines.
Aplicaciones Científicas De Investigación
Piperidine, 2-(nitromethylene)- has several scientific research applications:
Mecanismo De Acción
Piperidine, 2-(nitromethylene)- exerts its effects by acting on the cholinergic synapse, where it functions as an agonist at the post-synaptic nicotinic acetylcholine receptors. This interaction leads to an extensive change in conformation that affects all subunits and results in the opening of an ion-conducting channel across the plasma membrane .
Comparación Con Compuestos Similares
- 2-Nitromethylene-pyrrolidine
- 2-Nitromethylene-hexahydroazepine
- Imidacloprid
Comparison: Piperidine, 2-(nitromethylene)- is unique due to its specific structure and the presence of the nitromethylene group, which imparts distinct chemical and biological properties. Compared to similar compounds like 2-Nitromethylene-pyrrolidine and 2-Nitromethylene-hexahydroazepine, it has a different ring size, which affects its reactivity and biological activity .
Propiedades
Número CAS |
50902-03-9 |
|---|---|
Fórmula molecular |
C6H10N2O2 |
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
2-(nitromethylidene)piperidine |
InChI |
InChI=1S/C6H10N2O2/c9-8(10)5-6-3-1-2-4-7-6/h5,7H,1-4H2 |
Clave InChI |
SKKTZJVNTSSCLS-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(=C[N+](=O)[O-])C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B8623609.png)











![6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8623717.png)

